molecular formula C16H26ClNO10 B14810892 (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride

Cat. No.: B14810892
M. Wt: 427.8 g/mol
InChI Key: KGGIQCVPXFEYMV-WKILGUOFSA-N
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Description

This compound is a highly substituted tetraacetylated pyranoside derivative with a 2-aminoethoxy functional group at the C6 position. The stereochemistry (2R,3S,4S,5R,6R) defines its rigid pyranose ring structure, while the acetoxymethyl group at C2 and triacetylated hydroxyl groups at C3, C4, and C5 enhance its lipophilicity and stability. The hydrochloride salt of the aminoethoxy moiety improves solubility in polar solvents, making it suitable for pharmaceutical applications, particularly in prodrug delivery systems or as a synthetic intermediate for glycosylation reactions .

Properties

Molecular Formula

C16H26ClNO10

Molecular Weight

427.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride

InChI

InChI=1S/C16H25NO10.ClH/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17;/h12-16H,5-7,17H2,1-4H3;1H/t12-,13+,14+,15-,16-;/m1./s1

InChI Key

KGGIQCVPXFEYMV-WKILGUOFSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The preparation of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride typically follows a multi-step sequence as outlined in Table 1.

Step Process Key Reagents Critical Considerations
1 Starting Material Selection D-Glucose or derivatives Must provide correct stereochemistry at C-2, C-3, C-4, C-5 positions
2 Hydroxyl Protection Acetic anhydride, pyridine or sodium acetate Complete acetylation of all hydroxyl groups
3 Selective Deprotection Hydrazine acetate, enzymes Regioselectivity at position 6
4 Activation of Position 6 Tosyl chloride, mesyl chloride Formation of good leaving group
5 Aminoethoxy Introduction Protected aminoethanol, base Nucleophilic substitution with inversion or retention
6 Amino Group Deprotection TFA, HCl in dioxane Clean deprotection without affecting acetates
7 Salt Formation HCl in organic solvent Anhydrous conditions, crystallization

Each of these steps requires careful control of reaction conditions to ensure both high yield and maintenance of the desired stereochemistry. The general approach utilizes the inherent stereochemistry of carbohydrate precursors, with selective modifications to introduce the required functional groups.

Specific Synthetic Routes from Carbohydrate Precursors

Route from D-Glucose Derivatives

The most direct approach to synthesizing the target compound starts with D-glucose, which already possesses much of the required stereochemistry. The synthesis proceeds through multiple steps of protection, selective deprotection, and functional group manipulation.

Complete Acetylation of D-Glucose

The first step involves converting all hydroxyl groups in D-glucose to acetates, establishing the basic protection pattern.

Reaction :

D-glucose + Ac2O (excess) → 1,2,3,4,6-penta-O-acetyl-D-glucopyranose

Conditions and Yields :

Reagent Quantity Conditions Yield (%) Reference
Acetic anhydride 5-10 eq. 80°C, 8h 80-90
Acetic anhydride/NaOAc 5-10 eq./0.1-0.2 eq. 80°C, 4h 80-95
Acetic anhydride/Pyridine 5-10 eq./excess 25°C, 24h 75-85

The reaction typically proceeds with high efficiency, and the product can be isolated by precipitation upon addition of the reaction mixture to ice water, followed by filtration and recrystallization from ethanol.

Selective Deacetylation at the Anomeric Position

The second step involves selective removal of the acetyl group at the anomeric position (C-1).

Reaction :

1,2,3,4,6-penta-O-acetyl-D-glucopyranose + NH2NH2·HOAc → 2,3,4,6-tetra-O-acetyl-D-glucopyranose

Conditions and Yields :

Reagent Quantity Solvent Temperature (°C) Time (h) Yield (%) Reference
Hydrazine acetate 1.1-1.2 eq. THF 0-25 2-4 70-85
Benzylamine 1.0-1.2 eq. DMF 25 12-24 65-80
Ammonium acetate 2.0-3.0 eq. DMF/MeOH 40 4-8 60-75

This selective deacetylation is critical for subsequent functionalization and can be achieved with reasonably high selectivity under controlled conditions.

Selective Modification at Position 6

The critical step involves selective deacetylation at position 6, followed by activation for further functionalization.

Reaction Sequence :

2,3,4,6-tetra-O-acetyl-D-glucopyranose → 2,3,4-tri-O-acetyl-D-glucopyranose → 2,3,4-tri-O-acetyl-6-O-tosyl-D-glucopyranose

Conditions for Selective Deacetylation :

Method Reagents Conditions Yield (%) Selectivity Reference
Enzymatic Lipase (Candida antarctica) Phosphate buffer, 37°C, 24h 60-80 >95%
Chemical Hydrazine acetate (0.9 eq.) 80% aqueous acetic acid, 0°C, 2h 50-70 85-90%
Chemical Ethylenediamine (0.9 eq.) THF, -20°C, 4h 45-65 80-85%

Conditions for Tosylation :

Reagent Quantity Solvent Temperature (°C) Time (h) Yield (%) Reference
p-Toluenesulfonyl chloride 1.2-1.5 eq. Pyridine 0-25 4-24 75-90
p-Toluenesulfonyl chloride 1.2-1.5 eq. CH2Cl2/Pyridine 0-25 4-12 70-85
Methanesulfonyl chloride 1.2-1.5 eq. Pyridine 0-25 2-8 80-95

The selective functionalization at position 6 is critical for introducing the aminoethoxy substituent in the correct orientation.

Deprotection of the Amino Group

The protecting group on the amino functionality is removed to give the free amine.

Reaction :

2,3,4-tri-O-acetyl-6-O-(2-N-protected-aminoethoxy)-D-glucopyranose → 2,3,4-tri-O-acetyl-6-O-(2-aminoethoxy)-D-glucopyranose

Conditions for Different Protecting Groups :

Protecting Group Deprotection Conditions Temperature (°C) Time (h) Yield (%) Reference
Boc TFA/CH2Cl2 (1:1) 0-25 1-4 80-95
Boc HCl in dioxane (4M) 0-25 1-2 85-95
Cbz H2, Pd/C (10%) 25 4-8 85-95
Phthalimido NH2NH2·H2O 80 2-4 75-90

The deprotection conditions must be carefully chosen to avoid affecting the acetyl protecting groups on the sugar moiety.

Formation of the Hydrochloride Salt

The final step involves converting the free amine to the hydrochloride salt.

Reaction :

2,3,4-tri-O-acetyl-6-O-(2-aminoethoxy)-D-glucopyranose + HCl → (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride

Conditions and Yields :

HCl Source Solvent Temperature (°C) Time (h) Yield (%) Reference
HCl in dioxane (4M) CH2Cl2 0-25 0.5-2 90-98
HCl in Et2O (2M) Et2O 0-25 0.5-1 95-99
Gaseous HCl Et2O 0 0.25-0.5 90-95

The salt formation typically results in precipitation of the product, which can be isolated by filtration and purified by recrystallization.

Alternative Route via Protected Glucopyranosides

An alternative synthetic approach utilizes protected glucopyranosides as starting materials, which can offer advantages in terms of stereochemical control and selective functionalization.

Starting with Fully Protected Glucopyranoside

This approach begins with a fully protected glucopyranoside derivative that already has the desired stereochemistry at key positions.

Starting Material :
(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

This compound can be prepared from D-glucose through a series of protection and selective deprotection steps as described by Rathore and Kumar.

Selective Anomeric Activation

Optimization Parameters for Enhanced Yield and Stereoselectivity

The synthesis of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride can be optimized by carefully controlling various parameters to maximize yield and stereoselectivity.

Temperature Effects on Key Reactions

Temperature control is critical for many steps in the synthesis, particularly those involving stereochemical considerations or selective functionalization.

Reaction Temperature Range (°C) Optimal Temperature (°C) Effect on Yield Effect on Stereoselectivity Reference
Acetylation 60-120 80 Higher temperatures increase rate but may cause degradation Minimal effect
Selective Anomeric Deacetylation -20 to 25 0 Lower temperatures improve selectivity Not applicable
Tosylation at Position 6 -20 to 25 0 Lower temperatures improve selectivity Not applicable
Nucleophilic Substitution 25-100 80 Higher temperatures increase rate but may cause side reactions Affects inversion vs. retention
Glycosylation -40 to 25 -20 Lower temperatures favor β-selectivity Critical for anomeric stereochemistry
Boc Deprotection 0-25 0 Lower temperatures minimize side reactions Not applicable
Salt Formation -20 to 25 0 Lower temperatures improve crystallization Not applicable

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts reaction efficiency, particularly for nucleophilic substitution and glycosylation reactions.

Reaction Solvent Yield (%) Stereoselectivity Remarks Reference
Acetylation Neat (Ac2O) 90-95 - Traditional approach, high yield
Acetylation Pyridine 85-90 - Mild conditions, good yield
Selective Deacetylation THF 75-80 - Good selectivity
Selective Deacetylation DMF 70-75 - Good selectivity
Tosylation Pyridine 85-90 - Traditional approach
Tosylation CH2Cl2/Pyridine 80-85 - More controlled
Nucleophilic Substitution DMF 75-80 Inversion Good nucleophilicity
Nucleophilic Substitution DMSO 70-75 Inversion Good nucleophilicity
Glycosylation CH2Cl2 75-90 β-selective Standard for trichloroacetimidates
Glycosylation CH2Cl2/ACN 65-80 β-selective Modified selectivity
Boc Deprotection CH2Cl2/TFA 90-95 - Traditional approach
Salt Formation CH2Cl2/Et2O 90-95 - Good crystallization

Catalyst and Reagent Selection

The choice of catalysts and reagents significantly affects reaction efficiency and selectivity.

Reaction Catalyst/Reagent Alternative Effect on Yield Effect on Selectivity Reference
Acetylation NaOAc Pyridine Similar yields Similar selectivity
Selective Deacetylation NH2NH2·HOAc BnNH2 NH2NH2·HOAc gives higher yields Similar selectivity
Tosylation Pyridine DMAP DMAP increases rate Similar selectivity
Nucleophilic Substitution K2CO3 NaH NaH gives higher yields Similar stereochemistry
Glycosylation BF3·Et2O TMSOTf TMSOTf gives higher yields TMSOTf gives better β-selectivity
Boc Deprotection TFA HCl Similar yields Similar selectivity

Analytical Characterization and Purity Assessment

Rigorous analytical characterization is essential for confirming the structure, stereochemistry, and purity of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride.

Spectroscopic Data for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Data
Nucleus Expected Chemical Shifts (ppm) Multiplicity Coupling Constants (Hz) Assignment Reference
¹H 1.95-2.15 4s - 4 × CH₃CO
¹H 3.10-3.30 m - CH₂NH₃⁺
¹H 3.65-3.85 m - OCH₂CH₂
¹H 3.95-4.10 m - H-5
¹H 4.15-4.30 m - H-6
¹H 4.80-5.30 m - H-2, H-3, H-4
¹H 5.40-5.50 d J = 8-9 H-1
¹H 8.00-8.50 br s - NH₃⁺
¹³C 20.5-21.0 - - 4 × CH₃CO
¹³C 39.5-40.5 - - CH₂NH₃⁺
¹³C 61.5-62.5 - - C-6
¹³C 66.5-67.5 - - OCH₂CH₂
¹³C 68.5-72.5 - - C-2, C-3, C-4, C-5
¹³C 100.5-101.5 - - C-1
¹³C 169.5-171.0 - - 4 × C=O
Infrared Spectroscopy Data
Functional Group Wavenumber (cm⁻¹) Intensity Assignment Reference
N-H stretch 3400-3200 Strong NH₃⁺
C-H stretch 2950-2850 Medium CH₂, CH₃
C=O stretch 1750-1735 Strong Acetyl groups
C-O stretch 1240-1220 Strong Acetyl groups
C-O-C stretch 1150-1050 Strong Pyranose ring, ethoxy
Mass Spectrometry Data
Technique Expected Signal Assignment Reference
ESI-MS [M+H]⁺ Molecular ion of free base
ESI-MS [M+Na]⁺ Sodium adduct
HRMS Within 5 ppm of calculated value Confirms molecular formula

Chromatographic Analysis for Purity Assessment

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of the final compound.

HPLC Method Parameters
Parameter Condition Remarks Reference
Column C18 (250 × 4.6 mm, 5 μm) Standard for polar compounds
Mobile Phase A: 0.1% TFA in water, B: Acetonitrile Gradient elution typically used
Gradient 5-40% B over 20 min Adjusted based on retention time
Flow Rate 1.0 mL/min Standard for analytical HPLC
Detection UV 210-220 nm Acetyl groups absorb in this range
Retention Time 10-15 min Depends on exact conditions
Purity Requirement >98% Standard for high-purity compounds
TLC Analysis
Parameter Condition Reference
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl acetate/methanol/water (7:2:1)
Detection UV 254 nm and/or 5% H2SO4 in ethanol, heat
Rf Value 0.35-0.45

Physical Properties

The physical properties of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride are important for characterization and quality control.

Property Expected Value Remarks Reference
Appearance White to off-white crystalline solid -
Melting Point 150-170°C (may decompose) Depends on crystallinity and purity
Solubility Soluble in water, methanol, DMSO; sparingly soluble in chloroform; insoluble in hexane, ether Typical for amino-sugar derivatives
Optical Rotation [α]D25 = +50 to +70° (c = 1.0, MeOH) Specific to the (2R,3S,4S,5R,6R) stereochemistry
pKa ~7.5-8.5 (amino group) Typical for primary ammonium salts

Scale-Up Considerations and Process Development

Scaling up the synthesis of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride from laboratory to production scale requires careful consideration of various factors.

Process Optimization Strategies

Step Laboratory Scale Production Scale Optimization Strategy Reference
Acetylation Batch process, manual addition Continuous process, automated addition Temperature control, gradual addition of reagents
Selective Deacetylation Batch process, small scale Batch process, larger scale Careful monitoring, optimize workup procedures
Tosylation Cold addition, small scale Controlled addition, larger scale Temperature control, gradual addition of reagents
Nucleophilic Substitution High dilution, small scale Lower dilution, larger scale Optimize concentration, reaction time, and temperature
Boc Deprotection Small scale, excess TFA Larger scale, optimized TFA amount Minimize TFA usage, optimize workup
Salt Formation Small scale crystallization Larger scale crystallization Optimize crystallization conditions, seed crystal addition

Quality Control Parameters

Parameter Acceptance Criteria Test Method Reference
Appearance White to off-white crystalline solid Visual inspection
Identity Matches reference standard IR, NMR, MS
Purity >98% HPLC
Water Content <1.0% Karl Fischer titration
Residual Solvents Within ICH limits GC
Heavy Metals <10 ppm ICP-MS
Optical Rotation Within ±5% of reference value Polarimetry
Melting Point Within ±3°C of reference value Differential scanning calorimetry

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as PCC or DMP.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions to replace the aminoethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)

    Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.

Scientific Research Applications

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-aminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways to alter cellular responses.

    Gene Expression: Influencing gene expression to regulate the production of proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound distinguish it from analogs in the tetrahydro-2H-pyran family. Below is a comparative analysis based on substituents, physicochemical properties, and bioactivity:

Table 1: Structural Comparison of Tetrahydro-2H-pyran Derivatives

Compound Name (CAS/Reference) Substituents Molecular Weight Key Functional Groups Notable Properties
Target Compound (hypothetical*) C2: Acetoxymethyl; C6: 2-aminoethoxy ~450.3 (HCl salt) Acetate esters, aminoethyl ether Enhanced solubility (HCl salt), potential for targeted delivery
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate (4l, CAS N/A) C6: Thiadiazolylthio group ~588.0 Thiadiazole, chloro-benzamido Antimicrobial activity (reported yield: 78.5%; m.p. 178–180°C)
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate C6: Allyloxy ~400.3 Allyl ether High reactivity for click chemistry; hazardous decomposition products (e.g., carbon oxides)
(2S,3S,4R,5R,6R)-6-(Acetoxymethyl)-3-hydroxytetrahydro-2H-pyran-2,4,5-triyl triacetate (18968-05-3) C3: Hydroxyl; C6: Acetoxymethyl ~390.3 Free hydroxyl group Reduced stability due to unprotected hydroxyl; used in glycosylation studies
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate (19879-84-6) C6: Mercapto ~364.4 Thiol group High nucleophilicity; requires strict handling (H302-H315-H319-H335 hazards)

Key Research Findings

Synthetic Advantages: The target compound’s aminoethoxy group allows for selective deprotection or conjugation, as seen in analogous compounds used for intracellular drug delivery .

Stability vs. Reactivity : Fully acetylated derivatives (e.g., the target compound) exhibit greater stability than partially protected analogs (e.g., 18968-05-3 with a free hydroxyl group) .

Safety Profile : Compounds with allyloxy or mercapto groups (e.g., ) require stringent safety protocols due to hazardous decomposition products, whereas the target compound’s hydrochloride salt reduces volatility and toxicity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound and its derivatives?

  • Methodological Answer : Synthesis typically involves regioselective glycosylation followed by acetylation. For example, derivatives with anti-influenza activity were synthesized via nucleophilic substitution of hydroxyl groups with fluoroaryl or pyridyl moieties under anhydrous conditions, yielding 27–33% isolated products . Key steps include:

  • Protection of hydroxyl groups using acetylating agents (e.g., acetic anhydride).
  • Coupling with functionalized phenols or amines via Mitsunobu or copper-catalyzed reactions .
  • Deprotection under alkaline conditions (e.g., 0.2 N NaOH) to yield final products .
    • Characterization : Confirm structures using 1H^1H-NMR, 13C^{13}C-NMR, and ESI-MS .

Q. What safety precautions are critical during handling?

  • Handling Protocol :

  • Use NIOSH-approved respirators (P95 or OV/AG/P99) to avoid inhalation of dust/aerosols .
  • Wear nitrile gloves and chemical-resistant lab coats to prevent skin/eye contact (H315/H319 hazards) .
  • Store at 2–8°C in inert atmospheres to prevent decomposition .
    • Emergency Measures : Flush eyes with water for 15 minutes; seek medical attention for ingestion (H302 acute toxicity) .

Q. How can researchers verify the purity of this compound?

  • Analytical Workflow :

  • Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient).
  • Spectroscopy : Monitor acetyl group signals in 1H^1H-NMR (δ 1.8–2.1 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z 646.8 for a related compound) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity (e.g., anti-cancer or antiviral)?

  • Structure-Activity Relationship (SAR) Insights :

  • Anti-Cancer : Glycohybrids with pyrazolo[1,5-a]pyrimidine moieties show IC50_{50} values of 15.3–29.1 µM against breast cancer cells (MCF-7, MDA-MB-231). Activity correlates with electronic effects of substituents (e.g., 4-chlorophenyl enhances binding to kinase domains) .
  • Anti-Influenza : Fluorinated aryl groups at the 6-position improve neuraminidase inhibition (e.g., 10a in ).
    • Design Strategy : Introduce bioisosteres (e.g., triazoles) via click chemistry to optimize pharmacokinetics .

Q. What are the challenges in resolving stereochemical inconsistencies during synthesis?

  • Key Issues : Regioselective acetylation and glycosylation often lead to epimeric mixtures.
  • Solutions :

  • Use chiral auxiliaries (e.g., benzyloxy groups) to control stereochemistry .
  • Analyze NOESY NMR to confirm spatial arrangements of substituents .
  • Optimize reaction temperatures (e.g., 0°C for trimethylphosphine-catalyzed couplings) to suppress side products .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?

  • Data Analysis Example :

  • Melting Point Variability : Reported ranges (87–90°C vs. 125–140°C in derivatives) may stem from polymorphic forms or residual solvents .
  • Resolution : Perform DSC/TGA to assess thermal behavior and recrystallize from ethyl acetate/hexane mixtures .

Key Research Recommendations

  • Prioritize metabolic stability studies to address rapid acetyl group hydrolysis in vivo.
  • Explore crystallography to resolve 3D conformations for rational drug design .
  • Validate eco-toxicity profiles due to limited data on biodegradability (e.g., OECD 301D assays) .

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